CPTH6 (hydrobromide)

Epigenetics Histone acetyltransferase inhibition Enzyme selectivity profiling

CPTH6 (hydrobromide) is the only validated HAT inhibitor that selectively targets GNAT-family acetyltransferases Gcn5 (KAT2A) and pCAF (KAT2B) while completely sparing p300/CBP at concentrations up to 100 μM. Unlike generic HAT inhibitors, CPTH6 uniquely enables clean interrogation of H3K9/H3K14/H4/α-tubulin acetylation without confounding p300-mediated transcriptional effects. Its distinct ATG7-dependent autophagy impairment mechanism is not recapitulated by structural analogs (e.g., CPTH2) or p300-selective compounds. Supplied as ≥98% pure hydrobromide salt for enhanced aqueous solubility. Essential for cancer stem cell, angiogenesis, and autophagy studies requiring GNAT-specific HAT inhibition.

Molecular Formula C15H16ClN3S · HBr
Molecular Weight 386.7
Cat. No. B1164523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPTH6 (hydrobromide)
Synonyms3-methyl-2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone, cyclopentanone, hydrobromide
Molecular FormulaC15H16ClN3S · HBr
Molecular Weight386.7
Structural Identifiers
SMILESClC(C=C1)=CC=C1C2=CSC(N/N=C3CCC(C)C3)=N2.Br
InChIInChI=1S/C15H16ClN3S.BrH/c1-10-2-7-13(8-10)18-19-15-17-14(9-20-15)11-3-5-12(16)6-4-11;/h3-6,9-10H,2,7-8H2,1H3,(H,17,19);1H/b18-13+;
InChIKeyFTEQRZOKSCOLKS-PUBYZPQMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPTH6 (hydrobromide) as a Gcn5/pCAF-Selective Histone Acetyltransferase Inhibitor for Epigenetics Research


CPTH6 (hydrobromide) [3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone] is a thiazole derivative that functions as a cell-permeable inhibitor of the lysine acetyltransferase activity of Gcn5 (KAT2A) and pCAF (KAT2B) [1]. Critically, it does not inhibit the structurally distinct p300 or CBP acetyltransferases, establishing its selectivity within the HAT family [2]. The compound induces histone H3/H4 hypoacetylation and blocks α-tubulin acetylation in cellular models, with documented biological effects including cell cycle arrest, apoptosis induction, and autophagy impairment in multiple cancer cell types [3]. It is supplied as the hydrobromide salt to enhance aqueous solubility and stability for experimental applications .

CPTH6 (hydrobromide): Why Non-Selective HAT Inhibitors and p300-Targeted Analogs Fail to Replicate Its Functional Signature


Generic substitution among histone acetyltransferase inhibitors is scientifically invalid due to fundamental divergence in enzyme selectivity and downstream biological consequences. CPTH6 selectively inhibits Gcn5/pCAF while sparing p300/CBP [1]; in contrast, compounds such as C646, A-485, and newer (thiazol-2-yl)hydrazone derivatives preferentially target p300 [2]. This selectivity distinction is functionally consequential: p300 inhibition primarily affects H3K18 and H3K27 acetylation and transcriptional co-activation, whereas Gcn5/pCAF inhibition by CPTH6 reduces H3K9, H3K14, and H4 acetylation and disrupts α-tubulin acetylation [3]. Moreover, CPTH6 exhibits a unique autophagy impairment phenotype via ATG7-mediated elongation blockade—a mechanism not recapitulated by p300 inhibitors or even its structural analog CPTH2 [4]. Procurement of an uncharacterized or non-selective HAT inhibitor therefore introduces confounding variables that compromise experimental reproducibility and mechanistic interpretation.

CPTH6 (hydrobromide) Quantitative Comparative Evidence Guide: Selectivity, Potency, and Cellular Efficacy Benchmarks


CPTH6 Versus p300/CBP: Enzyme Selectivity Profile Confirms Gcn5/pCAF Exclusivity

CPTH6 exerts a significant inhibitory effect on the HAT activity of both pCAF and Gcn5 while demonstrating no measurable inhibition of p300 or CBP HAT activity in cell-free enzyme assays [1]. This stands in contrast to non-selective HAT inhibitors and to p300-targeted compounds such as C646 or A-485. The selectivity profile is defined by the compound's thiazole-hydrazone scaffold, which engages the acetyl-CoA binding pocket of GNAT-family enzymes but does not accommodate the structurally divergent p300/CBP active site [2].

Epigenetics Histone acetyltransferase inhibition Enzyme selectivity profiling

CPTH6 Versus CPTH2 and MB-3: Comparative Antiproliferative Activity in Leukemia Cell Lines

In a panel of acute myeloid leukemia (AML) cell lines including U937, HL-60, NB4, and K562, CPTH6 reduced cell viability in a concentration- and time-dependent manner. At 50 μM for 72 hours, CPTH6 reduced viability of U937 cells by approximately 65-75% relative to untreated controls [1]. In comparative evaluations against structural analogs, CPTH6 exhibited superior or comparable antiproliferative efficacy relative to CPTH2 (the unsubstituted parent compound) and MB-3 (a butyrolactone analog), though the precise fold-difference varies by cell line context [2]. A large library screening of (thiazol-2-yl)hydrazones identified CPTH2 and CPTH6 as prototype HAT inhibitors with broad anticancer properties; subsequent optimization efforts aimed to identify compounds more potent than these two benchmarks, confirming their status as reference standards in the field [3].

Leukemia Cancer cell viability HAT inhibitor potency comparison

CPTH6 Versus Differentiated Progeny Controls: Preferential Targeting of Lung Cancer Stem-Like Cells

In lung cancer stem-like cells (LCSCs) derived from non-small cell lung cancer (NSCLC) patients, CPTH6 treatment at 50 μM for 72 hours produced a significantly greater growth inhibitory effect compared to its effect on established NSCLC cell lines [1]. Notably, differentiated progeny of LCSC lines exhibited greater resistance to CPTH6 in terms of both cell viability loss and protein acetylation reduction when compared to their undifferentiated counterparts [2]. This differentiation-state-dependent sensitivity is a distinctive functional characteristic not uniformly observed across all HAT inhibitors. In vivo, CPTH6 (administered at 50 mg/kg intraperitoneally) inhibited the growth of LCSC-derived xenografts and reduced cancer stem cell content in treated tumors, as demonstrated by a marked reduction of tumor-initiating capacity in limiting dilution assays [3].

Cancer stem cells Non-small cell lung cancer Differentiation state selectivity

CPTH6 Anti-Angiogenic Efficacy: Quantitative In Vivo Vascularization Reduction in Xenograft Models

In mouse xenograft models using H1299 lung cancer cells, CPTH6 treatment (administered intraperitoneally at 50 mg/kg) significantly decreased tumor vascularization relative to vehicle-treated controls [1]. Quantification of CD31-positive microvessel density in tumor sections revealed a statistically significant reduction in CPTH6-treated xenografts compared to vehicle controls [2]. Additionally, in zebrafish embryo models, CPTH6 treatment decreased developmental angiogenesis as assessed by intersegmental vessel formation and subintestinal vessel plexus development [3]. The anti-angiogenic effect was mechanistically linked to CPTH6-mediated reduction of α-tubulin acetylation in endothelial cells and modulation of the VEGF/VEGFR2 signaling axis [4].

Tumor angiogenesis Anti-angiogenic therapy In vivo vascularization assays

CPTH6 Autophagy Modulation: Distinct Mechanism of ATG7-Dependent Elongation Impairment

CPTH6 treatment in multiple tumor cell lines (leukemia, melanoma, ovarian, and lung carcinoma) induced a dose-dependent increase in LC3B-II levels as assessed by immunoblotting and LC3B-associated autophagosomal puncta formation [1]. However, mechanistic dissection using chloroquine and bafilomycin A1 co-treatment revealed that CPTH6 reduces autophagosome turnover through impaired degradation rather than enhanced autophagosome formation [2]. Silencing experiments demonstrated that the effect depends on ATG7-mediated elongation of autophagosomal membranes but does not require beclin-1-dependent nucleation, representing a non-canonical autophagy modulation pathway [3]. CPTH6 treatment also increased levels of autophagy cargo receptors p62 and NBR1, confirming a block in autophagic cargo degradation [4].

Autophagy ATG7 Lysosomal degradation

CPTH6 Versus Newer Analogs: Benchmark Potency in p300 HAT Inhibition Screen

A large library screen of (thiazol-2-yl)hydrazones and related analogs evaluated against human p300 and PCAF HAT enzymes identified CPTH2 and CPTH6 as the prototype compounds upon which subsequent optimization was based [1]. In this screen, several newer compounds (1x, 1c′, 1d′, 1i′, and 2m) were found to be more efficient than CPTH2 and CPTH6 in inhibiting the p300 HAT enzyme, with six compounds exhibiting >40% higher potency relative to the prototypes [2]. However, when tested in human leukemia U937 and colon carcinoma HCT116 cells (100 μM, 30 h), these newer analogs gave higher (U937) or similar (HCT116) apoptosis induction compared to CPTH6, and were more potent than CPTH6 in inducing cytodifferentiation specifically in U937 cells [3]. This positions CPTH6 as a well-characterized reference benchmark against which newer HAT inhibitors are compared in both enzyme and cellular assays.

p300 HAT Enzyme inhibition screen SAR studies

CPTH6 (hydrobromide): Validated Research Application Scenarios Based on Quantitative Evidence


Gcn5/pCAF-Selective HAT Inhibition in Epigenetic Target Validation Studies

For researchers requiring a tool compound to selectively inhibit GNAT-family HATs (Gcn5/KAT2A and pCAF/KAT2B) without confounding p300/CBP inhibition, CPTH6 is the appropriate selection. Cell-free enzyme assays confirm that CPTH6 inhibits Gcn5 and pCAF HAT activity while exerting no detectable effect on p300 or CBP at concentrations up to 100 μM [1]. This selectivity profile enables clean interrogation of Gcn5/pCAF-dependent acetylation events—including H3K9, H3K14, and H4 acetylation, as well as α-tubulin acetylation—without off-target p300-mediated transcriptional co-activation effects [2]. Typical working concentrations range from 10-50 μM in cell culture for 24-72 h depending on the cellular model and experimental endpoint.

Cancer Stem Cell Biology: Investigating Differentiation-State-Dependent HAT Inhibition

CPTH6 is uniquely validated for studies examining the differential sensitivity of cancer stem-like cells versus differentiated tumor cells to HAT inhibition. Direct comparative data demonstrate that lung cancer stem-like cells (LCSCs) exhibit greater growth inhibition than established NSCLC cell lines when treated with 50 μM CPTH6 for 72 h [1]. Moreover, differentiated progeny of LCSC lines are more resistant to CPTH6 than their undifferentiated counterparts in terms of both viability and protein acetylation reduction [2]. In vivo, CPTH6 at 50 mg/kg i.p. inhibits LCSC-derived xenograft growth and reduces tumor-initiating capacity [3]. This application scenario is particularly relevant for oncology target validation and CSC-directed therapeutic hypothesis testing.

Tumor Angiogenesis Research: In Vivo Vascularization Inhibition Studies

For investigators studying the intersection of epigenetic regulation and tumor angiogenesis, CPTH6 offers validated in vivo efficacy in reducing tumor vascularization. In mouse xenograft models, CPTH6 treatment (50 mg/kg i.p.) significantly decreased CD31+ microvessel density relative to vehicle controls [1]. The compound also impairs developmental angiogenesis in zebrafish embryo models and reduces α-tubulin acetylation in endothelial cells, providing mechanistic insights into HAT-dependent angiogenesis regulation [2]. These findings support the use of CPTH6 in preclinical angiogenesis studies and in the evaluation of HAT inhibition as an anti-angiogenic strategy, distinct from direct VEGF pathway inhibitors.

Autophagy Flux Analysis and ATG7-Dependent Pathway Dissection

CPTH6 is a specialized tool for autophagy research requiring modulation of the ATG7-dependent elongation step of autophagosome formation. Unlike canonical autophagy inhibitors (e.g., chloroquine, bafilomycin A1) that block lysosomal degradation, CPTH6 impairs autophagosome turnover through a non-canonical mechanism requiring ATG7 but not beclin-1 [1]. At 50 μM, CPTH6 increases LC3B-II levels and p62/NBR1 accumulation, confirming impaired cargo degradation [2]. Researchers investigating the crosstalk between protein acetylation (particularly α-tubulin acetylation) and autophagic flux will find CPTH6 a valuable chemical probe, as its autophagy effects are linked to reduced α-tubulin acetylation and can be abrogated by ATAT1 silencing [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for CPTH6 (hydrobromide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.